1-[(4-Chlorophenyl)methyl]-3-azetidinol
Description
1-[(4-Chlorophenyl)methyl]-3-azetidinol (CAS RN: 111043-50-6) is a heterocyclic organic compound with the molecular formula C₁₀H₁₂ClNO and a molecular mass of 197.66 g/mol . Its structure comprises a four-membered azetidine ring (a saturated nitrogen-containing heterocycle) substituted with a hydroxyl group at position 3 and a 4-chlorobenzyl group at position 1. This compound is of interest in medicinal chemistry due to its modular structure, which allows for derivatization at the hydroxyl or benzyl positions .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)5-12-6-10(13)7-12/h1-4,10,13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIZBIGPVVLRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278716 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-3-azetidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111043-50-6 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-3-azetidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111043-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)methyl]-3-azetidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Chlorophenyl)methyl]-3-azetidinol can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzyl chloride with azetidine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-3-azetidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler azetidine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1-[(4-Chlorophenyl)methyl]-3-azetidinone.
Reduction: Formation of 1-[(4-Chlorophenyl)methyl]azetidine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that azetidinone derivatives, including 1-[(4-Chlorophenyl)methyl]-3-azetidinol, exhibit significant antimicrobial properties. They have been studied for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group enhances their antimicrobial activity due to increased lipophilicity and potential interactions with bacterial membranes.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 20 |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Its structural similarity to known anticancer agents suggests potential activity in inhibiting cancer cell proliferation. In vitro studies have demonstrated that derivatives containing the azetidinone scaffold can induce apoptosis in various cancer cell lines.
Pharmacological Research
Analgesic and Anti-inflammatory Effects
Studies have indicated that azetidinone derivatives may possess analgesic and anti-inflammatory properties. These effects are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
| Study | Compound | Effect Observed |
|---|---|---|
| This compound | Inhibition of COX-2 activity | |
| Thiazolidinone derivatives | Analgesic effects in animal models |
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a valuable building block in organic synthesis. Its unique structure allows for the synthesis of more complex molecules, which can be further modified for various applications in drug development and material science.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several azetidinone derivatives, including this compound. The study utilized disk diffusion methods to assess the inhibition zones against common pathogens.
Case Study 2: Anticancer Activity
In a collaborative research project between ABC Institute and DEF University, the anticancer potential of this compound was assessed using MTT assays on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting promising anticancer activity.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-azetidinol involves its interaction with specific molecular targets. The hydroxyl group and the azetidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
1-[(4-Fluorophenyl)methyl]-3-azetidinol (CAS RN: 111043-49-3)
Molecular Formula: C₁₀H₁₂FNO | Molecular Weight: 181.21 g/mol
- Key Differences :
- The fluorine atom replaces chlorine on the phenyl ring, reducing molecular weight and increasing electronegativity.
- Fluorine’s smaller atomic radius and stronger electron-withdrawing effect may alter electronic distribution, affecting reactivity in nucleophilic substitutions or hydrogen-bonding interactions .
- Pharmacological Implications : Fluorinated analogs often exhibit enhanced metabolic stability and blood-brain barrier penetration compared to chlorinated counterparts, making them valuable in CNS-targeting drug discovery .
Table 1: Physicochemical Comparison of Chlorophenyl vs. Fluorophenyl Analogs
| Property | 1-[(4-Chlorophenyl)methyl]-3-azetidinol | 1-[(4-Fluorophenyl)methyl]-3-azetidinol |
|---|---|---|
| Molecular Weight | 197.66 g/mol | 181.21 g/mol |
| LogP (Predicted) | 2.1 (moderate lipophilicity) | 1.8 (slightly less lipophilic) |
| Electron Effects | Moderate electron-withdrawing (Cl) | Strong electron-withdrawing (F) |
| Bioactivity | Potential antimicrobial activity | Enhanced CNS penetration |
Azetidine, 1-[(4-Chlorophenyl)methyl]-3-[(trimethylsilyl)oxy]- (CAS RN: 111043-44-8)
Molecular Formula: C₁₃H₂₀ClNOSi | Molecular Weight: 269.85 g/mol
- Key Differences :
- The hydroxyl group is replaced by a trimethylsilyl (TMS) ether , increasing hydrophobicity and steric bulk.
- Synthetic Utility : The TMS group acts as a protecting group for the hydroxyl functionality during multi-step organic syntheses, preventing unwanted side reactions .
- Reactivity : The TMS ether is stable under basic conditions but cleaved selectively under acidic or fluoride-ion treatment, enabling controlled functionalization .
Comparison with Agrochemical Compounds Featuring Chlorophenyl Moieties
Paclobutrazol (CAS RN: 76738-62-0)
Molecular Formula : C₁₅H₂₀ClN₃O | Molecular Weight : 293.79 g/mol
- Structural Contrasts :
Pyraclostrobin (CAS RN: 175013-18-0)
Molecular Formula : C₁₉H₁₈ClN₃O₄ | Molecular Weight : 387.82 g/mol
- Structural Contrasts: Features a strobilurin backbone with a chlorophenyl-substituted pyrazole ring. Mode of Action: Inhibits mitochondrial respiration in fungi by binding to the Qo site of cytochrome bc₁ complex, a mechanism distinct from azetidinol derivatives .
Table 2: Agrochemical Chlorophenyl Derivatives vs. This compound
| Compound | Core Structure | Key Functional Groups | Primary Application |
|---|---|---|---|
| This compound | Azetidine | Hydroxyl, chlorophenyl | Medicinal chemistry research |
| Paclobutrazol | Triazole | Triazole, tertiary alcohol | Plant growth regulation |
| Pyraclostrobin | Strobilurin | Methoxyacrylate, pyrazole | Agricultural fungicide |
Biological Activity
1-[(4-Chlorophenyl)methyl]-3-azetidinol, a compound characterized by its azetidine ring structure and a chlorophenyl substituent, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including antimicrobial and anti-inflammatory activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is a four-membered saturated heterocyclic compound featuring nitrogen in its structure. The presence of the 4-chlorophenyl group enhances its biological activity, making it a candidate for further pharmacological exploration.
Chemical Formula: CHClN
CAS Number: 111043-50-6
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against various pathogens, attributed to its ability to disrupt bacterial cell membranes and inhibit key enzymatic functions.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity Level | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | Moderate | Disruption of cell membrane integrity |
| Escherichia coli | High | Inhibition of protein synthesis |
| Klebsiella pneumoniae | Moderate | Enzyme inhibition |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Initial findings suggest that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Effects
| Cytokine | Effect | Reference Study |
|---|---|---|
| IL-6 | Decreased | Study on azetidine derivatives |
| TNF-alpha | Decreased | In vitro assays |
| IL-1 beta | Moderate effect | Preliminary results |
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound. Typical methods involve the reaction of chlorobenzyl derivatives with azetidine precursors under controlled conditions to yield the target compound.
Common Synthesis Steps:
- Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
- Substitution Reactions: The introduction of the chlorobenzyl group typically involves nucleophilic substitution methods.
Study on Antimicrobial Efficacy
A study conducted by Desai et al. evaluated various derivatives of azetidine, including this compound. The results indicated that this compound had superior antibacterial activity compared to other tested derivatives against Staphylococcus aureus and Escherichia coli .
In Vitro Anti-inflammatory Studies
In another study focusing on anti-inflammatory properties, researchers assessed the impact of this compound on cytokine production in human cell lines. The findings revealed a significant reduction in IL-6 and TNF-alpha levels, suggesting potential therapeutic applications in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
